GlcNAc-6S

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

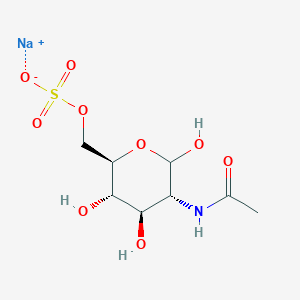

GlcNAc-6S is a useful research compound. Its molecular formula is C8H14NNaO9S and its molecular weight is 323.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Role in Autoimmune Diseases

Research has demonstrated that GlcNAc-6S plays a vital role in modulating immune responses, particularly in autoimmune conditions. A study highlighted the use of GlcNAc-6-acetate, a pro-drug form of GlcNAc, which enhances N-glycan branching and inhibits pro-inflammatory T cell responses. This compound was shown to suppress the differentiation of T helper 1 (T H1) and T helper 17 (T H17) cells while promoting regulatory T cell differentiation. In mouse models of multiple sclerosis and inflammatory bowel disease, oral supplementation with GlcNAc significantly improved outcomes by enhancing N-glycan branching and inhibiting autoimmune responses .

Myelination and Peripheral Nervous System Health

This compound is essential for the proper myelination of peripheral nerves. Research indicates that GlcNAc-6-O-sulfotransferase-1 (GlcNAc6ST-1) is crucial for synthesizing sulfated N-glycans, which are necessary for normal myelination and axonal survival in the peripheral nervous system (PNS). Mice deficient in GlcNAc6ST-1 exhibited abnormal myelination and axonal degeneration, underscoring the importance of this compound in maintaining PNS integrity .

Cancer Biology

In cancer research, this compound has been implicated in tumor progression and metastasis. Specifically, studies have shown that 6-O-sulfated glycans synthesized by GlcNAc6ST-2 are associated with colon cancer. The expression levels of this enzyme correlate with cancer-specific glycan structures that promote tumor growth. Advanced mass spectrometry techniques have been employed to map these sulfoglycomic changes, revealing distinct substrate specificities of human GlcNAc-6-sulfotransferases that may serve as potential biomarkers for cancer diagnosis and prognosis .

Glycan Biosynthesis

This compound is also involved in glycan biosynthesis pathways. It acts as a precursor for generating glucosamine-6-phosphate, which can be converted into fructose-6-phosphate, an essential intermediate in glycolysis. This metabolic pathway highlights the versatility of this compound as a substrate that supports cellular energy production while contributing to glycan synthesis .

Therapeutic Potential

The therapeutic applications of this compound extend beyond its biochemical roles. Its ability to modulate immune responses presents opportunities for developing treatments for autoimmune diseases and inflammatory conditions. Clinical trials have indicated that low-dose oral administration of GlcNAc can improve symptoms in patients with treatment-resistant inflammatory bowel disease without significant side effects . Furthermore, ongoing research aims to explore its potential as a therapeutic agent in cancer treatment by targeting specific glycan structures associated with malignancy.

Table 1: Summary of Research Findings on this compound Applications

Propriétés

Formule moléculaire |

C8H14NNaO9S |

|---|---|

Poids moléculaire |

323.26 g/mol |

Nom IUPAC |

sodium;[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl sulfate |

InChI |

InChI=1S/C8H15NO9S.Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8?;/m1./s1 |

Clé InChI |

CBUJZKTVEFVBBG-FROKLYQUSA-M |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O)O.[Na+] |

SMILES canonique |

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)O.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.